(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

Chiral amino acid Enantiomeric purity Optical rotation

Sourcing the incorrect enantiomer or regioisomer of this β-amino acid irreproducibly alters target-binding topology and invalidates SAR studies. (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid (CAS 1260610-65-8) is supplied as the single (R)-enantiomer with defined stereochemistry. - Chiral purity ensures conformational integrity for peptidomimetic construction and glutamate receptor allosteric modulator programs. - Use the (S)-enantiomer (CAS 1260611-23-1) as the mandatory negative control; 2,3- and 2,4-regioisomers available for systematic dimethoxybenzyl SAR. - Each batch is analytically verified; standard packaging in 1 g, 5 g, and 10 g quantities with custom synthesis options for larger scales.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Cat. No. B12977652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CC(CN)C(=O)O
InChIInChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1
InChIKeyQMAVJLLJGFZIKV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Procurement Guide for a Chiral Amino Acid Building Block


(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid (CAS 1260610-65-8) is a non‑proteinogenic chiral amino acid with a C12H17NO4 formula and a molecular weight of approximately 239.27 g/mol . It features a 2,5‑dimethoxybenzyl substituent on the α‑carbon of a β‑amino propanoic acid backbone and is supplied as the single (R)‑enantiomer. The compound is primarily employed as an advanced pharmaceutical intermediate and a chiral building block in early‑stage medicinal chemistry and chemical biology .

Chiral β‑amino acid building block for enantioselective medicinal chemistry and peptidomimetic design
Single (R)-enantiomer supply ensures stereochemical control in target-binding studies
Reported glutamate receptor modulator context supports allosteric screening workflows Class-level inference; direct assay data not publicly available

Why Generic Substitution Fails for (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid


Generically substituting (R)-3-amino-2-(2,5-dimethoxybenzyl)propanoic acid with its racemate, the (S)-enantiomer, or a regioisomeric dimethoxybenzyl analog is chemically unsound because the spatial arrangement of the 2,5‑dimethoxybenzyl group and the amino/acid moieties directly governs target‑binding topology . The (R) vs. (S) configuration alone can invert or abolish interaction with chiral biological targets, yet comparative binding data confirming the magnitude of this difference for the 2,5‑dimethoxybenzyl series are absent from the open primary literature . Commercial vendors explicitly differentiate the (R)‑enantiomer (CAS 1260610-65-8) from the (S)‑enantiomer (CAS 1260611-23-1) and the Boc‑protected analogs, signaling that procurement of the incorrect enantiomer or regioisomer will irreproducibly alter experimental outcomes .

Target
(R)-enantiomer
Substituting with racemate may introduce opposite stereochemistry that can alter receptor interaction topology
Target
(R)-enantiomer
(S)-enantiomer (CAS 1260611-23-1) may invert or abolish chiral recognition; no comparative binding data exist for this series
Target
2,5‑dimethoxybenzyl
Regioisomeric analogs (2,3‑ or 2,4‑) are commercially distinct and cannot proxy for the 2,5‑substitution pattern without SAR validation

Quantitative Differential Evidence for (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic Acid vs. Closest Analogs


Enantiomeric Identity Confirmed by Chiral Optical Rotation

The (R)-enantiomer (CAS 1260610-65-8) and the (S)-enantiomer (CAS 1260611-23-1) are distinguished by opposite specific optical rotations, enabling unambiguous identity verification . Although explicit numerical values for the free amino acid were not retrievable from primary journals at the time of this analysis, the commercial listing of distinct CAS numbers and the availability of Boc-protected forms for each enantiomer confirm that the (R)-configured compound is a single stereoisomer distinct from the (S)-form .

Enantiomeric identity
Data to verify
(R) and (S) enantiomers display opposite optical rotation; specific rotation values not published in peer‑reviewed literature
Chiral identity context requires verification
Distinct CAS numbers confirm commercial differentiation, but experimental polarimetry data are unavailable
Chiral amino acid Enantiomeric purity Optical rotation

Allosteric Glutamate Receptor Modulation: Class-Level Inference from 2,5‑Dimethoxybenzyl Pharmacophore

Vendor‑supplied mechanistic annotations state that (R)-3-amino-2-(2,5-dimethoxybenzyl)propanoic acid acts as an allosteric modulator of glutamate receptors . While the vendor does not provide original assay data, the 2,5‑dimethoxybenzyl moiety is a recognized pharmacophore for CNS‑active ligands. For example, N‑(2,5‑dimethoxybenzyl)‑N‑(5‑fluoro‑2‑phenoxyphenyl)acetamide (DAA1106) binds peripheral benzodiazepine receptors with Ki values of 0.043 nM in rat mitochondria and 0.188 nM in monkey brain [1]. This structural precedent suggests that the 2,5‑dimethoxybenzyl group contributes to high‑affinity receptor interactions, lending plausibility to the claimed glutamate receptor activity. However, no head‑to‑head comparison with the (S)-enantiomer or a regioisomer has been reported.

Allosteric modulation inference
Class-level
Vendor‑stated allosteric glutamate receptor modulation; no direct binding or functional data for this compound
Receptor interaction context is class‑level; data to verify
2,5‑dimethoxybenzyl pharmacophore precedents (e.g., DAA1106) suggest potential, but no head‑to‑head comparison
Allosteric modulator Glutamate receptor 2,5-dimethoxybenzyl

Regioisomeric Differentiation: 2,5‑Dimethoxybenzyl vs. 2,3‑ and 2,4‑Dimethoxybenzyl Analogs

Commercially distinct compounds such as (R)-3-amino-2-(2,3‑dimethoxybenzyl)propanoic acid and (R)-3-amino-2-(2,4‑dimethoxybenzyl)propanoic acid are listed as separate research entities . Vendors indicate that each regioisomer is explored for enzyme inhibition or receptor modulation, implying that the exact position of the two methoxy groups is a key determinant of biological activity. Again, quantitative potency or selectivity data comparing the 2,5‑substituted compound with the 2,3‑ or 2,4‑ variant have not been published in peer‑reviewed form.

Regioisomeric differentiation
Source review
2,5‑dimethoxybenzyl substitution distinct from 2,3‑ and 2,4‑ regioisomers; no comparative bioassay data reported
Regioisomeric identity context requires review
Substitution pattern may critically affect binding geometry; validate per SAR program
Regioisomer Dimethoxybenzyl substitution Medicinal chemistry

Recommended Procurement Scenarios for (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic Acid


Enantioselective CNS Drug Discovery Targeting Glutamate Receptors

Based on the reported allosteric modulation of glutamate receptors , this compound is suited as a chiral starting point for CNS lead optimization. The (R)-enantiomer should be used in initial in vitro functional assays to establish baseline selectivity, with the (S)-enantiomer serving as the mandatory negative control.

Chiral Building Block for Peptidomimetic Synthesis

The β‑amino acid backbone with a lipophilic 2,5‑dimethoxybenzyl side chain makes this compound a candidate for the construction of peptidomimetics . Its chiral purity is essential for maintaining conformational integrity in the final peptide analog.

SAR Studies on 2,5‑Dimethoxybenzyl Pharmacophore Orientation

For laboratories conducting systematic SAR around the dimethoxybenzyl ring, the 2,5‑substituted (R)-enantiomer serves as a reference point against which 2,3‑ and 2,4‑ regioisomers are compared . Such studies are fundamental to medicinal chemistry optimization and require reliable sourcing of each isomer as a single chemical entity.

Application
Selection Property
Validation Focus
Glutamate receptor allosteric research
Single (R)-enantiomer control
Enantiomer-specific binding context
Peptidomimetic synthesis
Chiral purity and enantiomeric excess
Conformational integrity assessment
2,5‑Dimethoxybenzyl SAR studies
Regioisomeric identity confirmation
Binding geometry comparison
Quote Request

Request a Quote for (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.